molecular formula C16H15IO3 B2578984 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 351066-40-5

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2578984
CAS No.: 351066-40-5
M. Wt: 382.197
InChI Key: NAJXAHMRXLGCRF-UHFFFAOYSA-N
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Description

“3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C16H15IO3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C16H15IO3 . The structure includes an iodine atom (I), a methoxy group (OCH3), a methylbenzyl group (C7H7), and a benzaldehyde group (C7H5O).


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 382.19 . It has a predicted boiling point of 480.2±45.0 °C and a predicted density of 1.540±0.06 g/cm3 .

Scientific Research Applications

Oxygen Transfer Reactions

The oxidation of methoxy-substituted benzyl phenyl sulfides, a category to which the compound of interest is somewhat related, has been used to distinguish between oxidants that react through single electron transfer and those which react by direct oxygen atom transfer. This type of study provides insights into the mechanism of action for various oxidants, contributing to the understanding of organic reaction mechanisms and the development of new synthetic methods (Lai, C. J., Lee, D. G., 2002).

Spectroscopic Studies and Structural Analysis

Spectroscopic techniques and crystal structure analysis are essential in characterizing compounds similar to "3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde." For instance, the synthesis and characterization of complex molecules through methods such as MS, IR, NMR, and X-ray analysis contribute to the detailed understanding of their structure and properties, aiding in the development of materials and drugs (Özay, H., Yıldız, M., Ünver, H., Durlu, T. N., 2013).

Copolymerization and Material Science

Research into the copolymerization of novel acrylates with styrene, including the synthesis of compounds bearing a structural resemblance to the molecule of interest, highlights the potential for developing new polymeric materials with tailored properties. This area of study is crucial for advancing materials science, offering insights into the design and synthesis of innovative materials for various applications (Whelpley, P. M., Bajramovic, S., Bracamontes, D. M., Buechner, G. A., Eremin, A., Kowalczyk, E. J., Lender, D. D., McCann, R., Schjerven, W. S., Kharas, G., 2019).

Regioselective Protection in Synthesis

The regioselective protection of hydroxyl groups in molecules similar to "this compound" is a fundamental technique in organic synthesis. This method is instrumental in the stepwise construction of complex molecules, demonstrating the importance of protective group strategies in the synthesis of pharmaceuticals and natural products (Plourde, G., Spaetzel, R. R., 2002).

Mechanism of Action

Target of Action

The primary targets of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde It’s known that benzylic halides, a group to which this compound belongs, typically interact with the respiratory system .

Mode of Action

The mode of action of This compound It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The specific biochemical pathways affected by This compound The compound’s benzylic halide group is known to react via an sn1 pathway , which could potentially affect various biochemical pathways.

Result of Action

The specific molecular and cellular effects of This compound It’s known that benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJXAHMRXLGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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